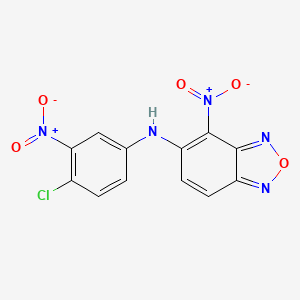
HIF-2alpha-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, this compound can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.
Aplicaciones Científicas De Investigación
HIF-2alpha-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of hypoxia-inducible factor 2 alpha in tumor progression and to develop potential therapeutic strategies . In biology, it helps elucidate the mechanisms of cellular response to hypoxia and the regulation of gene expression . Additionally, this compound is employed in the development of new drugs and treatments for various diseases, including cancer and ischemic conditions .
Mecanismo De Acción
Target of Action
HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .
Mode of Action
This compound interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .
Biochemical Pathways
HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .
Pharmacokinetics
It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc
Result of Action
The molecular and cellular effects of this compound action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of this compound could be influenced by the oxygen levels in the environment.
Análisis Bioquímico
Biochemical Properties
HIF-2alpha-IN-3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl hydroxylase (PHD), a key enzyme that mediates the instability of the alpha chains of HIFs during normoxic conditions . This interaction leads to the ubiquitination and proteasomal degradation of the alpha chains, thereby influencing the stability of HIF dimers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the transition from HIF-1 to HIF-2 during prolonged hypoxia, which is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α compared to HIF-2α .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind into the PAS-B pocket of HIF-2α, destabilizing the dimerization of HIF-2α and ARNT through allosteric effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been observed that the transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by this compound, with HIF-2 expression remaining elevated up to 24 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PHD and plays a role in the metabolic reprogramming that favors glycolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.
Análisis De Reacciones Químicas
Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Comparación Con Compuestos Similares
Similar Compounds:
- Belzutifan
- Acriflavine
- Minnelide
Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes this compound a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKMXPISWCLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)
![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/new.no-structure.jpg)
![ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2424365.png)
![(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2424367.png)
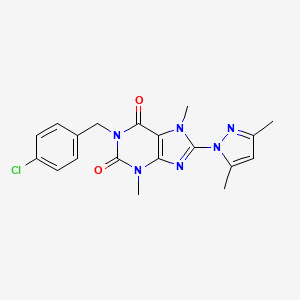
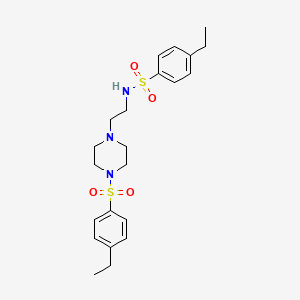
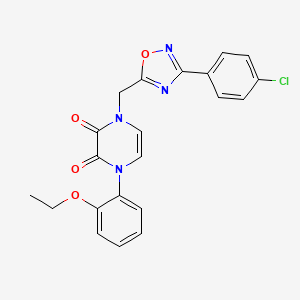
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)
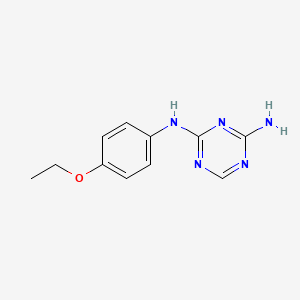
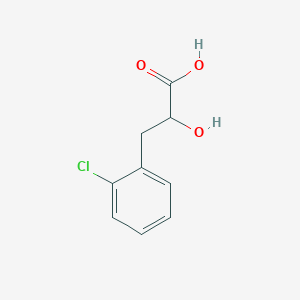
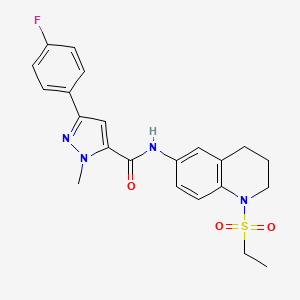
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)
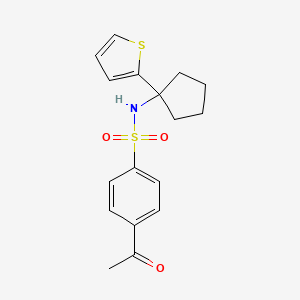
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)
